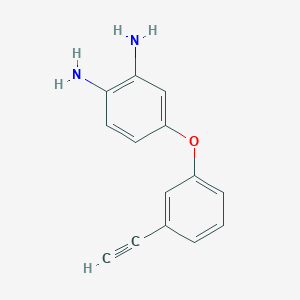
4-(3-Ethynylphenoxy)benzene-1,2-diamine
Cat. No. B8466357
Key on ui cas rn:
58297-25-9
M. Wt: 224.26 g/mol
InChI Key: ZHSBXPTVBMMGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03975444
Procedure details


To a rapidly stirred solution containing 41 g (230 mmoles) of sodium hydrosulfite and 32 g (230 mmoles) of potassium carbonate dissolved in 250 ml of water was added dropwise a solution containing 6.7 g (23.4 mmoles) of 4-(3-ethynylphenoxy)-o-dinitrobenzene dissolved in 50 ml of methanol. The reaction mixture changed from black to white within several minutes after the addition. The white solution was evaporated in vacuo at 50°C to remove the methanol. The remaining aqueous solution was then extracted with several 50 ml portions of methylene chloride. The combined extracts were washed with one 50 ml portion of water, dried over molecular sieves and evaporated to dryness to yield 4.45 g (85%) of 4-(3-ethynylphenoxy)-o-phenylenediamine in the form of a colorless oil.





Yield
85%
Identifiers


|
REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+].[C:15]([C:17]1[CH:18]=[C:19]([CH:33]=[CH:34][CH:35]=1)[O:20][C:21]1[CH:26]=[CH:25][C:24]([N+:27]([O-])=O)=[C:23]([N+:30]([O-])=O)[CH:22]=1)#[CH:16]>O.CO>[C:15]([C:17]1[CH:18]=[C:19]([CH:33]=[CH:34][CH:35]=1)[O:20][C:21]1[CH:26]=[CH:25][C:24]([NH2:27])=[C:23]([NH2:30])[CH:22]=1)#[CH:16] |f:0.1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
32 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
6.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C=1C=C(OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
white within several minutes
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The white solution was evaporated in vacuo at 50°C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the methanol
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The remaining aqueous solution was then extracted with several 50 ml portions of methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with one 50 ml portion of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried over molecular sieves
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#C)C=1C=C(OC2=CC(=C(C=C2)N)N)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.45 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
